Silanethiol, trimethyl-
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Overview
Description
Trimethylsilanethiol is an organosilicon compound with the molecular formula C₃H₁₀SSi . It is characterized by the presence of a silicon atom bonded to three methyl groups and one thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilanethiol can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:
(CH₃)₃SiCl+H₂S→(CH₃)₃SiSH+HCl
This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, trimethylsilanethiol is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and continuous monitoring of the reaction parameters are crucial to achieving consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form silanes.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethylsilanethiol can yield trimethylsilanesulfonic acid, while reduction can produce trimethylsilane .
Scientific Research Applications
Trimethylsilanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trimethylsilanethiol involves its ability to form strong bonds with various substrates. The thiol group can participate in nucleophilic attacks, while the silicon atom can form stable bonds with oxygen and other electronegative elements. This dual reactivity makes it a versatile compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
Trimethylsilane: Lacks the thiol group and is less reactive in nucleophilic substitution reactions.
Trimethylchlorosilane: Contains a chlorine atom instead of a thiol group and is used as a precursor in the synthesis of trimethylsilanethiol.
Uniqueness
Trimethylsilanethiol is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as high reactivity in nucleophilic substitution reactions and the ability to form stable bonds with various substrates .
Properties
CAS No. |
18338-27-7 |
---|---|
Molecular Formula |
C3H10SSi |
Molecular Weight |
106.26 g/mol |
IUPAC Name |
trimethyl(sulfanyl)silane |
InChI |
InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3 |
InChI Key |
KHOQXNHADJBILQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)S |
Origin of Product |
United States |
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